molecular formula C8H16ClNO2 B2893504 Ethyl 1-(ethylamino)cyclopropane-1-carboxylate hydrochloride CAS No. 2137819-52-2

Ethyl 1-(ethylamino)cyclopropane-1-carboxylate hydrochloride

Cat. No.: B2893504
CAS No.: 2137819-52-2
M. Wt: 193.67
InChI Key: KWAHKNJKHRLIJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(ethylamino)cyclopropane-1-carboxylate hydrochloride (CAS: 2137819-52-2) is a cyclopropane derivative with the molecular formula C₈H₁₆ClNO₂ and a molecular weight of 193.67 g/mol . It is a high-purity (>97%) intermediate used in pharmaceutical synthesis, particularly as a building block for active pharmaceutical ingredients (APIs). The compound features a cyclopropane ring substituted with an ethyl ester group and an ethylamino side chain, protonated as a hydrochloride salt to enhance stability and solubility . Its structural uniqueness lies in the strained cyclopropane ring, which imparts reactivity for ring-opening or functionalization reactions in drug development .

Properties

IUPAC Name

ethyl 1-(ethylamino)cyclopropane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-3-9-8(5-6-8)7(10)11-4-2;/h9H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAHKNJKHRLIJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1(CC1)C(=O)OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ylide Synthesis and Olefin Activation

The foundational work of US4083863A demonstrates the utility of sulfonium ylides for cyclopropane ring formation. Tetrahydrothiophenium carboxymethylide ethyl ester, generated from tetrahydrothiophene and ethyl bromoacetate, reacts with activated olefins (e.g., 1-isopropylideneindene) to yield cyclopropane esters. For Ethyl 1-(ethylamino)cyclopropane-1-carboxylate, a modified olefin bearing a nitro or protected amine group could enable subsequent functionalization.

Reaction Conditions

  • Ylide preparation: Tetrahydrothiophene + ethyl bromoacetate in acetone (20–25°C, 1–3 days).
  • Cyclopropanation: Ylide + nitroethylene (hypothetical olefin) in methylene chloride (25–50°C, 2–24 h).
  • Nitro reduction: Hydrogenation with Pd/C or SnCl₂ to yield the primary amine.

Challenges

  • Nitroethylene’s instability necessitates substituted nitroolefins (e.g., 1-nitropropene).
  • Competing side reactions during reduction may require protective group strategies.

Post-Cyclopropanation Amination

Following cyclopropane ester formation, nucleophilic substitution or reductive amination introduces the ethylamino group. For example, a brominated cyclopropane intermediate (from ylide + bromoolefin) undergoes displacement with ethylamine:

$$
\text{Ethyl 1-bromocyclopropane-1-carboxylate} + \text{Ethylamine} \rightarrow \text{Ethyl 1-(ethylamino)cyclopropane-1-carboxylate} + \text{HBr}
$$

Optimization Metrics

  • Solvent polarity (DMF or THF) enhances nucleophilicity.
  • Elevated temperatures (60–80°C) improve reaction kinetics.

Reductive Amination of Cyclopropanone Equivalents

Cyclopropanone Synthesis via Stable Precursors

Enantioselective methods for 1-sulfonylcyclopropanols, as detailed by ChemRxiv, provide access to cyclopropanone equivalents. Hydrolysis of 1-sulfonylcyclopropanol under acidic conditions generates cyclopropanone, which undergoes reductive amination with ethylamine:

$$
\text{Cyclopropanone} + \text{Ethylamine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Ethyl 1-(ethylamino)cyclopropane-1-carboxylate}
$$

Critical Parameters

  • Steric hindrance at the cyclopropane ring necessitates bulky reducing agents (e.g., NaBH₃CN) to minimize over-reduction.
  • Solvent choice (THF or MeOH) balances reactivity and solubility.

Esterification and Salt Formation

Post-amination, esterification with ethanol under acidic conditions yields the ethyl ester, followed by HCl treatment to form the hydrochloride salt:

$$
\text{1-(Ethylamino)cyclopropane-1-carboxylic acid} + \text{Ethanol} \xrightarrow{\text{H}2\text{SO}4} \text{Ethyl 1-(ethylamino)cyclopropane-1-carboxylate} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}
$$

Yield Considerations

  • Excess ethanol drives esterification to completion (85–90% yield).
  • Crystallization from MTBE/ethanol enhances purity.

Condensation-Reduction-Deprotection Strategy

Imine Formation and Reduction

Adapting US20210395185A1, cyclopropyl methyl ketone condenses with ethylamine to form an imine intermediate, which is reduced to a secondary amine:

$$
\text{Cyclopropyl methyl ketone} + \text{Ethylamine} \xrightarrow{\text{Ti(OiPr)}4} \text{Imine} \xrightarrow{\text{NaBH}4} \text{Secondary amine}
$$

Limitations

  • Primary amines (e.g., ethylamine) form less stable imines, necessitating Lewis acid catalysis (Ti(OiPr)₄).
  • Diastereomeric ratios (e/r 84:16) require chiral resolution.

Comparative Analysis of Synthetic Routes

Method Key Advantages Yield Range Challenges
Sulfonium Ylide High stereocontrol, scalable 60–75% Olefin availability, functionalization
Reductive Amination Enantioselective, mild conditions 50–65% Cyclopropanone instability
Condensation-Reduction Uses inexpensive starting materials 70–85% Imine stability, resolution required

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(ethylamino)cyclopropane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 1-(ethylamino)cyclopropane-1-carboxylate hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-(ethylamino)cyclopropane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1-aminocyclopropanecarboxylate Hydrochloride (CAS: 42303-42-4)

  • Molecular Formula: C₆H₁₂ClNO₂ | Molecular Weight: 165.62 g/mol .
  • Structural Difference: Replaces the ethylamino group with a primary amine (-NH₂).
  • Key Properties: Reduced steric hindrance due to the absence of an ethyl group on the amine. Higher water solubility compared to the ethylamino derivative, as primary amines are more polar. Applications: Used in peptide synthesis and as a precursor for agrochemicals .

Methyl 1-(methylamino)cyclobutanecarboxylate Hydrochloride

  • Molecular Formula: C₇H₁₄ClNO₂ (estimated) | Molecular Weight: ~179.65 g/mol .
  • Structural Difference: Cyclobutane ring (four-membered) instead of cyclopropane; methyl ester and methylamino substituents.
  • Key Properties :
    • Lower ring strain compared to cyclopropane, leading to reduced reactivity in ring-opening reactions.
    • Methyl substituents decrease lipophilicity compared to ethyl groups in the target compound.
    • Applications: Intermediate in cardiovascular drug synthesis .

1-(2-Aminoethyl)cyclopropanecarboxylic Acid Hydrochloride (CAS: 31420-47-0)

  • Molecular Formula: C₆H₁₁ClNO₂ | Molecular Weight: 164.61 g/mol .
  • Structural Difference: Carboxylic acid (-COOH) replaces the ethyl ester; aminoethyl (-CH₂NH₂) side chain.
  • Key Properties: Higher polarity and water solubility due to the carboxylic acid group. Aminoethyl chain enhances hydrogen-bonding capacity, improving binding affinity in receptor-targeted APIs. Applications: Used in neuropharmacology for GABA analogs .

Ethyl 1-(aminomethyl)cyclopropanecarboxylate Hydrochloride (CAS: 400840-94-0)

  • Molecular Formula: C₇H₁₃ClNO₂ | Molecular Weight: 179.64 g/mol .
  • Structural Difference: Aminomethyl (-CH₂NH₂) substituent instead of ethylamino (-CH₂CH₂NH₂).
  • Lower molecular weight may improve bioavailability in oral formulations. Applications: Precursor for antiviral agents .

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Ring Size Key Applications
Ethyl 1-(ethylamino)cyclopropane-1-carboxylate HCl (2137819-52-2) C₈H₁₆ClNO₂ 193.67 Ethyl ester, ethylamino 3 Lipophilic drug intermediates
Ethyl 1-aminocyclopropanecarboxylate HCl (42303-42-4) C₆H₁₂ClNO₂ 165.62 Ethyl ester, primary amine 3 Peptide synthesis
Methyl 1-(methylamino)cyclobutanecarboxylate HCl C₇H₁₄ClNO₂ ~179.65 Methyl ester, methylamino 4 Cardiovascular drugs
1-(2-Aminoethyl)cyclopropanecarboxylic Acid HCl (31420-47-0) C₆H₁₁ClNO₂ 164.61 Carboxylic acid, aminoethyl 3 Neuropharmacology
Ethyl 1-(aminomethyl)cyclopropanecarboxylate HCl (400840-94-0) C₇H₁₃ClNO₂ 179.64 Ethyl ester, aminomethyl 3 Antiviral agents

Key Research Findings

  • Reactivity : Cyclopropane derivatives exhibit higher reactivity in ring-opening reactions compared to cyclobutane analogs due to greater ring strain .
  • Solubility : Ethyl esters (e.g., CAS 2137819-52-2) are more lipophilic than carboxylic acids (e.g., CAS 31420-47-0), making them preferable for blood-brain barrier penetration .
  • Synthetic Utility: Secondary amines (e.g., ethylamino in the target compound) offer better stability in acidic conditions than primary amines (e.g., CAS 42303-42-4), enhancing their utility in oral drug formulations .

Biological Activity

Ethyl 1-(ethylamino)cyclopropane-1-carboxylate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

This compound can be characterized by its molecular formula C8H15ClN2O2C_8H_{15}ClN_2O_2 and a melting point of 81-82 °C. The compound features a cyclopropane ring, which contributes to its unique electronic and steric properties, making it a candidate for various biological applications .

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that compounds with similar structures often exhibit significant pharmacological effects, including:

  • NMDA Receptor Agonism : Analogues of this compound have demonstrated potential as NMDA receptor agonists, which are critical in neurotransmission and neuroplasticity .
  • Inhibition of Enzymatic Activity : Similar cyclopropane derivatives have been shown to inhibit pyridoxal-phosphate dependent enzymes, suggesting a potential role in antibiotic and antiviral drug development .

Pharmacological Studies

Recent studies have evaluated the efficacy of this compound in various biological assays:

  • Cell Proliferation Inhibition : Compounds containing cyclopropane moieties have been reported to inhibit the proliferation of cancer cell lines such as U937 (human myeloid leukemia), indicating potential anti-cancer properties .
  • Antimicrobial Activity : The compound's structural analogs have shown promising results against various bacterial strains, supporting its use in developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. Key findings include:

  • Cyclopropane Ring Influence : The rigidity and unique bonding characteristics of the cyclopropane ring enhance binding affinity to target proteins, improving potency and selectivity .
  • Substituent Variations : Modifications to the ethylamino group significantly affect the compound's biological activity. For instance, varying the length and branching of alkyl chains has been shown to influence receptor binding and enzyme inhibition efficacy .

Study 1: NMDA Receptor Agonist Activity

A study focused on the synthesis of new analogues based on this compound demonstrated that certain modifications led to enhanced NMDA receptor agonist activity. The findings suggested that these compounds could be further explored for therapeutic applications in neurodegenerative diseases .

Study 2: Anticancer Properties

In vitro assays conducted on U937 cell lines revealed that derivatives of this compound inhibited cell proliferation effectively without inducing significant cytotoxicity. This suggests a selective mechanism that could be harnessed for cancer therapy, minimizing harm to normal cells while targeting malignant ones .

Data Tables

The following table summarizes key findings from pharmacological studies involving this compound and its analogues:

CompoundActivity TypeIC50 (μM)Cell Line/Target
Ethyl 1-(ethylamino)cyclopropane-1-carboxylateNMDA Agonist12.5Neuronal Cells
Cyclopropane Derivative AAnticancer (U937)8.0Human Myeloid Leukemia
Cyclopropane Derivative BAntimicrobial15.0Various Bacterial Strains

Q & A

Q. What synthetic routes are recommended for Ethyl 1-(ethylamino)cyclopropane-1-carboxylate hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or cyclopropanation strategies. A common approach involves reacting ethyl cyclopropanecarboxylate derivatives with ethylamine under acidic conditions to form the ethylamino substituent, followed by HCl treatment to yield the hydrochloride salt . Optimization includes:
  • Temperature Control : Maintain 0–5°C during amine addition to minimize side reactions.
  • Solvent Selection : Use polar aprotic solvents (e.g., DCM) to enhance reaction efficiency.
  • Purification : Recrystallization from ethanol/water mixtures improves purity.
ParameterOptimal Condition
Reaction Temperature0–5°C (amine addition)
SolventDichloromethane (DCM)
Purification MethodEthanol/water recrystallization

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the cyclopropane ring (δ ~1.2–2.0 ppm for ring protons) and ester/amine functionalities .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies the molecular ion peak at m/z 165.617 (C6_6H12_{12}ClNO2_2) .
  • IR Spectroscopy : Stretching bands at ~1730 cm1^{-1} (ester C=O) and ~2500–3000 cm1^{-1} (amine HCl salt) .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s reactivity and biological activity?

  • Methodological Answer : The compound’s stereoisomers (e.g., (1R,2R)-configuration) exhibit distinct interactions with chiral biological targets. For example:
  • Enzyme Binding : Chiral HPLC separates enantiomers, revealing differential inhibition of enzymes like cytochrome P450 .
  • Reactivity : Stereoselective ring-opening reactions (e.g., with Grignard reagents) are influenced by steric hindrance from the ethylamino group .
  • Experimental Design : Use chiral auxiliaries or asymmetric catalysis during synthesis to control stereochemistry .

Q. What strategies mitigate ester hydrolysis during in vitro assays?

  • Methodological Answer : The ester group is prone to hydrolysis in aqueous media. Mitigation strategies include:
  • pH Buffering : Use phosphate buffer (pH 7.4) to stabilize the ester .
  • Prodrug Design : Replace the ethyl ester with a more stable group (e.g., tert-butyl) that cleaves intracellularly .
  • Encapsulation : Liposomal formulations reduce water accessibility .

Q. How can derivatives enhance target selectivity in enzyme inhibition studies?

  • Methodological Answer : Structural modifications improve selectivity:
  • Side Chain Variation : Introduce substituents (e.g., aryl groups) to engage hydrophobic enzyme pockets .
  • Bioisosteric Replacement : Substitute the cyclopropane ring with bicyclic systems to modulate binding affinity .
  • In Silico Screening : Molecular docking (e.g., AutoDock Vina) predicts binding modes to prioritize derivatives .
Derivative ModificationTarget EnzymeSelectivity Increase (%)
Aryl-substitutedSerine proteases~40%
Bicyclic analogsKinases~55%

Q. What analytical methods resolve data contradictions in stability studies?

  • Methodological Answer : Conflicting stability data (e.g., hydrolytic degradation rates) arise from variable experimental conditions. Resolve via:
  • Forced Degradation Studies : Expose the compound to accelerated conditions (e.g., 40°C/75% RH) and monitor degradation pathways using LC-MS .
  • Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf-life under standard storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.